molecular formula C16H19N3O3S B2510215 1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone CAS No. 1007024-21-6

1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B2510215
CAS No.: 1007024-21-6
M. Wt: 333.41
InChI Key: SOSMYUSDILYQPP-UHFFFAOYSA-N
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Description

The compound “1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a 3,4-dihydroisoquinoline, a sulfonyl group, a pyrazole ring, and an ethanone group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Computational modeling studies could provide insights into the binding preference of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Unfortunately, without more specific information, it’s difficult to predict the exact reactions this compound might undergo .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its specific molecular structure. These properties could be determined through experimental testing or predictive modeling .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Studies involving the synthesis of new pyrazole derivatives containing the 2-methylquinoline ring system have shown potential antimicrobial applications. These compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and antifungal activity against Aspergillus niger and Ustilago maydis (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016).

Chemical Synthesis Techniques

Research into chemical synthesis techniques such as the copper(II)-catalyzed oxidation of an aliphatic C-H bond of tertiary amine in air highlights innovative methods for generating complex molecules, including pyrazolo[5,1-a]isoquinolines (Li & Wu, 2011). Another study on the synthesis, crystal structure, and oxidation of isoquinolinones underscores the importance of precise synthetic pathways in creating and modifying heterocyclic compounds for further research applications (Rozwadowska, Sulima, & Gzella, 2002).

Biological Activity and Drug Development

Efforts to generate biologically active H-pyrazolo[5,1-a]isoquinolines through multicomponent reactions highlight the potential for these compounds in drug development, especially as inhibitors of cellular processes (Chen & Wu, 2010). Such methodologies not only facilitate the creation of targeted molecules but also offer a basis for exploring their applications in treating diseases or as tools in biological research.

Future Directions

The future research directions for this compound would likely depend on its intended use and the results of initial studies. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-11-16(12(2)19(17-11)13(3)20)23(21,22)18-9-8-14-6-4-5-7-15(14)10-18/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSMYUSDILYQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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